molecular formula C16H17NO4S B5741941 N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5741941
M. Wt: 319.4 g/mol
InChI Key: SJJKWSZSAYMHRR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of phenethylamine, a class of compounds that includes a wide range of drugs with various effects, including stimulant, hallucinogenic, and antidepressant effects . It also appears to contain a benzodioxine group, which is found in certain pharmaceuticals and can impact the compound’s pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, phenethylamine derivatives are often synthesized through reactions like reductive amination or alkylations . The benzodioxine group can be formed through various methods, including the condensation of catechols

Scientific Research Applications

Medicinal Chemistry: Ligand Design for Therapeutic Targets

The 2-phenethylamine motif, which is a part of the structure of N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, is widely present in medicinal chemistry. It serves as a key structural component in the design of ligands for various therapeutic targets. This includes adrenoceptors, carbonic anhydrase, dopamine receptors, and others . The compound’s ability to interact with these receptors can lead to the development of new medications for treating a range of conditions.

Neuropharmacology: Opioid Receptor Modulation

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has potential applications in neuropharmacology due to its structural similarity to fentanyl analogs. It could be studied for its binding and functional activity at opioid receptors, which are crucial in pain management, addiction, and various central nervous system disorders .

Drug Abuse and Toxicology: Metabolic Pathway Analysis

The compound’s relevance to new fentanyl analogs makes it significant in the study of metabolic pathways related to drug abuse and toxicology. Understanding its metabolism can provide insights into the potential for addiction and adverse effects, which is critical for developing safer pharmaceuticals .

Pharmacological Research: Synthesis of Bioactive Compounds

In pharmacological research, the compound can be used to synthesize bioactive compounds with potential therapeutic applications. Its chemical structure allows for the creation of diverse molecular frameworks that can lead to pharmacologically interesting compounds .

Forensic Science: Identification of New Psychoactive Substances

Due to its structural similarity to known psychoactive substances, N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be used in forensic science to identify and characterize new psychoactive substances. This is essential for law enforcement and public health agencies to address the challenges posed by emerging drugs .

Chemical Synthesis: Development of Novel Organic Compounds

The compound serves as a building block in chemical synthesis for developing novel organic compounds. Its versatile structure can be modified to produce a variety of derivatives with unique properties and applications in different fields of chemistry .

properties

IUPAC Name

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-22(19,17-9-8-13-4-2-1-3-5-13)14-6-7-15-16(12-14)21-11-10-20-15/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKWSZSAYMHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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